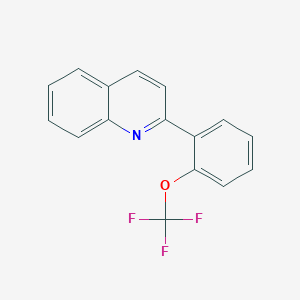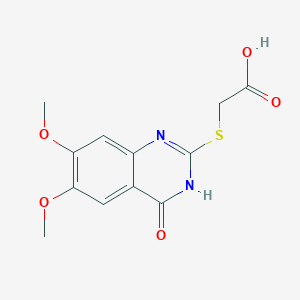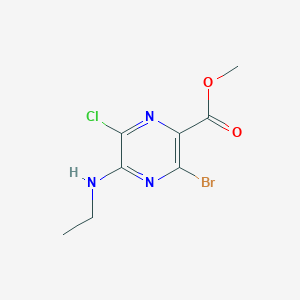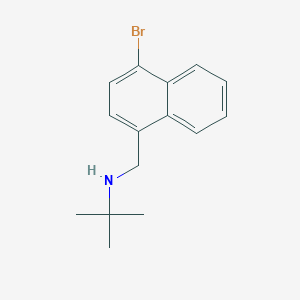
Thiobenzoic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiobenzoic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester is a chemical compound with the molecular formula C12H11F5OS and a molecular weight of 298.27 g/mol . This compound is known for its unique structure, which includes a thiobenzoic acid moiety and a pentafluoropentyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiobenzoic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester typically involves the esterification of thiobenzoic acid with 4,4,5,5,5-pentafluoropentanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Thiobenzoic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: New esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Thiobenzoic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of thiobenzoic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester involves its interaction with molecular targets such as enzymes and receptors. The pentafluoropentyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiobenzoic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiobenzoic acid esters: Compounds with different ester groups but similar thiobenzoic acid moieties.
Pentafluoropentyl esters: Compounds with different acid moieties but similar pentafluoropentyl groups.
Uniqueness
Thiobenzoic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester is unique due to the combination of its thiobenzoic acid and pentafluoropentyl ester groups. This combination imparts distinctive chemical and physical properties, such as enhanced stability and reactivity, making it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C12H11F5OS |
|---|---|
Poids moléculaire |
298.27 g/mol |
Nom IUPAC |
S-(4,4,5,5,5-pentafluoropentyl) benzenecarbothioate |
InChI |
InChI=1S/C12H11F5OS/c13-11(14,12(15,16)17)7-4-8-19-10(18)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Clé InChI |
RGBDQTDWGHQPPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)SCCCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine](/img/structure/B11837506.png)


![7-Chloro-8-iodo-2-methylimidazo[1,2-A]pyridine](/img/structure/B11837523.png)
![3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11837528.png)
![1-(3-((2-Chloro-4-formyl-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B11837536.png)
![Methyl 2-hydroxy-5-[(naphthalen-1-yl)methyl]benzoate](/img/structure/B11837537.png)





![Propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11837574.png)

